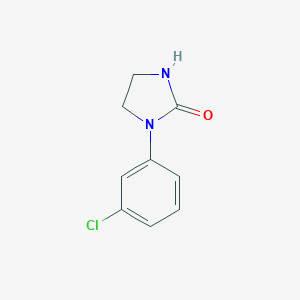

1-(3-Chlorophenyl)imidazolidin-2-one

Description

Significance of the Imidazolidin-2-one Scaffold in Bioactive Compounds

The imidazolidin-2-one moiety is a key structural component in numerous FDA-approved drugs. nih.gov Its presence is often associated with a diverse range of pharmacological activities. The scaffold's ability to engage in various biological interactions has made it a privileged structure in drug design and discovery.

Derivatives of imidazolidin-2-one have been investigated for a multitude of therapeutic applications. These include potential uses as anticancer researchgate.net, antimicrobial nih.gov, and anti-inflammatory agents. The structural framework of imidazolidin-2-one allows for modifications at various positions, enabling the synthesis of a vast library of compounds with finely-tuned biological properties.

Historical Context of Imidazolidinone Derivatives in Drug Discovery

The exploration of imidazolidinone derivatives in medicinal chemistry has a rich history, with significant interest in their synthesis and biological evaluation. Over the years, a variety of synthetic methodologies have been developed to access this important heterocyclic system. organic-chemistry.org

Historically, the synthesis of imidazolidin-2-ones often involved the carbonylation of substituted diamines. nih.gov More contemporary approaches have expanded the synthetic toolkit, including methods like the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with nucleophiles and the cyclization of alkenyl carbamates. nih.govorganic-chemistry.org These advancements have facilitated the creation of diverse imidazolidinone libraries for biological screening.

Overview of 1-(3-Chlorophenyl)imidazolidin-2-one within Imidazolidinone Research

This compound is a specific derivative within the broader class of imidazolidinone compounds. Its structure features a chlorophenyl group attached to one of the nitrogen atoms of the imidazolidin-2-one ring. This substitution pattern influences its chemical properties and potential biological activity.

Research into this particular compound is part of the larger effort to understand how different substituents on the imidazolidinone core affect its pharmacological profile. The synthesis of related structures, such as 1-(3-chlorophenyl)-4-(6-hydroxybenzo[d] nih.govprepchem.comdioxol-5-yl)imidazolidin-2-one, has been documented as part of the exploration of novel imidazolidinone derivatives. nih.gov

Research Objectives and Scope for this compound Studies

The primary research objectives for studying this compound and its analogues revolve around synthesis, characterization, and the evaluation of their biological activities. A key goal is to elucidate the structure-activity relationships (SAR) of this class of compounds.

The scope of these studies typically includes:

The development of efficient and regioselective synthetic routes to obtain this compound and related derivatives. nih.gov

The investigation of their potential as therapeutic agents, particularly in areas such as oncology. nih.gov

The exploration of their chemical reactivity and the potential for further functionalization to create novel compounds with enhanced biological profiles.

Structure

2D Structure

Propriétés

IUPAC Name |

1-(3-chlorophenyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-3,6H,4-5H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRTVHGPSVYJAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00930934 | |

| Record name | 1-(3-Chlorophenyl)-4,5-dihydro-1H-imidazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14088-98-3 | |

| Record name | 1-(3-Chlorophenyl)-2-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14088-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorophenyl)imidazolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014088983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Chlorophenyl)-4,5-dihydro-1H-imidazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-chlorophenyl)imidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for the detailed structural analysis of 1-(3-Chlorophenyl)imidazolidin-2-one in solution.

¹H NMR Analysis and Chemical Shift Assignments for this compound

Proton NMR (¹H NMR) spectroscopy provides crucial information about the electronic environment of the hydrogen atoms within the molecule. The chemical shifts (δ) are indicative of the shielding and deshielding effects experienced by the protons.

For this compound, the protons of the ethylenediamine (B42938) moiety within the imidazolidinone ring typically appear as multiplets. Specifically, the protons adjacent to the N-phenyl group are deshielded due to the conjugation of the p-chlorophenyl group with the nitrogen lone pair. This deshielding effect also influences the ortho protons of the aromatic ring. clockss.org In contrast, C2-unsubstituted imidazolidines can exhibit a fast inversion of the nitrogen atoms, leading to isochronous signals for the ethylenediamine protons. clockss.org

Table 1: ¹H NMR Chemical Shift Assignments for this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.0 - 7.5 | m |

| N-CH₂ | 3.8 - 4.0 | t |

| N-CH₂ | 3.4 - 3.6 | t |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Analysis and Chemical Shift Assignments for this compound

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

In this compound, the carbonyl carbon (C=O) of the imidazolidinone ring is characteristically observed at a downfield chemical shift. The carbons of the aromatic ring display signals in the aromatic region, with their specific shifts influenced by the chloro-substituent. The methylene (B1212753) carbons of the imidazolidinone ring resonate at higher field. nih.govnih.gov

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=O | ~170 |

| Aromatic C-Cl | ~134 |

| Aromatic CH | 118 - 130 |

| Aromatic C-N | ~140 |

| N-CH₂ | ~45 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

2D NMR Techniques (COSY, HSQC, HMBC) for Complete Structural Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments is employed. ipb.ptresearchgate.netomicsonline.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment establishes proton-proton (¹H-¹H) coupling networks, revealing which protons are spin-coupled to each other. For this compound, COSY would confirm the coupling between the two methylene groups of the imidazolidinone ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment reveals couplings between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting different fragments of the molecule, such as linking the aromatic protons to the carbons of the imidazolidinone ring, and confirming the position of the chlorophenyl substituent. researchgate.net

Conformational Analysis and Hindered Rotation Studies of N-Acylimidazolidines

The imidazolidinone ring can undergo conformational exchange, including nitrogen inversion and rotation around the N-C(aryl) bond. clockss.orgresearchgate.net NMR spectroscopy is a powerful technique to study these dynamic processes. copernicus.orgmdpi.comauremn.org.brnih.gov For N-acylimidazolidines, hindered rotation around the amide bond can lead to the observation of distinct conformers at room temperature, resulting in a doubling of some NMR signals. mdpi.com The rate of this exchange can be studied by variable temperature NMR experiments. The presence of sharp NMR signals at room temperature may indicate either a single, highly populated conformation or a rapid equilibrium between multiple conformers. copernicus.org

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Electrospray Ionization Mass Spectrometry (ES+) for Molecular Weight Confirmation

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺. researchgate.netnih.gov For this compound (C₉H₉ClN₂O), the expected molecular weight is approximately 196.63 g/mol . fda.gov ESI-MS in the positive ion mode would therefore be expected to show a prominent peak at m/z 197.64, corresponding to the [M+H]⁺ ion. The isotopic pattern of this peak, showing a characteristic signal for the ³⁷Cl isotope at [M+H+2]⁺ with an intensity of about one-third of the [M+H]⁺ peak, would further confirm the presence of a single chlorine atom in the molecule.

Table 3: ESI-MS Data for this compound

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 197.0425 | ~197.0 |

Note: The observed m/z values can vary slightly depending on the instrument calibration.

Fragmentation Patterns and Structural Information

Mass spectrometry provides critical insights into the molecular structure of this compound by analyzing its fragmentation patterns upon ionization. The molecular ion peak (M+) for this compound would correspond to its molecular weight of 196.63 g/mol . fda.govsigmaaldrich.com The fragmentation process, often induced by techniques like collision-induced dissociation (CID), involves the cleavage of specific bonds within the molecule, yielding characteristic fragment ions.

A plausible fragmentation pathway for this compound would involve the initial loss of neutral fragments from the molecular ion. For instance, cleavage of the imidazolidinone ring could lead to the loss of a CO group (28 Da) or an ethylene (B1197577) group (C2H4, 28 Da). The stability of the resulting fragments often dictates the observed fragmentation pattern.

The chlorophenyl group is a key structural element, and its fragmentation can provide valuable information. The presence of chlorine is often indicated by a characteristic isotopic pattern in the mass spectrum, with the 37Cl isotope being about one-third as abundant as the 35Cl isotope. Cleavage of the bond between the phenyl ring and the nitrogen atom of the imidazolidinone ring could result in a fragment ion corresponding to the chlorophenyl moiety (C6H4Cl, m/z 111) or the imidazolidinone ring (C3H5N2O, m/z 85). Further fragmentation of the chlorophenyl cation could involve the loss of a chlorine radical to produce a phenyl cation (m/z 77).

The analysis of these fragmentation patterns allows for the confirmation of the compound's structure and the identification of its constituent parts. youtube.comnih.gov High-resolution mass spectrometry (HRMS) can further provide exact mass measurements of the fragment ions, enabling the determination of their elemental composition and lending greater confidence to the structural elucidation. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. msu.edu

Characteristic Vibrational Frequencies (C=O, C-Cl)

The IR spectrum of this compound exhibits characteristic absorption bands that are indicative of its key functional groups.

C=O Stretching: The carbonyl (C=O) group of the imidazolidinone ring gives rise to a strong and sharp absorption band. For amides, this stretching vibration typically appears in the range of 1630-1680 cm⁻¹. ucalgary.ca The exact position of this band can be influenced by factors such as ring strain and hydrogen bonding.

C-Cl Stretching: The carbon-chlorine (C-Cl) bond on the aromatic ring also has a characteristic stretching vibration. These absorptions are typically found in the fingerprint region of the IR spectrum, generally between 800 and 600 cm⁻¹. The presence of a band in this region can suggest the presence of a C-Cl bond.

Aromatic C-H stretching vibrations are also expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching from the imidazolidinone ring will be observed just below 3000 cm⁻¹. vscht.czlibretexts.org

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |

| Carbonyl (C=O) | Stretching | 1630 - 1680 |

| Carbon-Chlorine (C-Cl) | Stretching | 800 - 600 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

Hydrogen Bonding Interactions

In the solid state and in concentrated solutions, imidazolidinone derivatives can exhibit intermolecular hydrogen bonding. researchgate.netrsc.org The N-H group of the imidazolidinone ring can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. This interaction can lead to the formation of dimers or larger aggregates. rsc.org

The presence of hydrogen bonding has a noticeable effect on the IR spectrum. The N-H stretching vibration, which typically appears as a sharp band around 3400 cm⁻¹ in a non-polar solvent, will broaden and shift to a lower frequency (typically 3300-3100 cm⁻¹) when involved in hydrogen bonding. Similarly, the C=O stretching frequency may also shift to a lower wavenumber due to the weakening of the double bond character upon hydrogen bond formation. mdpi.comnih.gov The extent of these shifts can provide information about the strength of the hydrogen bonding interactions.

X-ray Crystallography of this compound Derivatives

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

Crystal Structure Determination and Molecular Conformation

Tautomeric Equilibrium Analysis in Related Imidazolidinone Structures

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. youtube.comyoutube.com For imidazolidinone structures, a potential keto-enol tautomerism can be considered, where a proton from a nitrogen atom migrates to the carbonyl oxygen, resulting in a hydroxyl group and a carbon-nitrogen double bond within the ring. researchgate.net

However, for simple N-substituted imidazolidin-2-ones, the keto form is generally the overwhelmingly predominant tautomer. Computational and spectroscopic studies, such as NMR, on related systems like benzopyrano[3,4-d]imidazol-4(3H)-ones, have been used to investigate tautomeric equilibria. nih.gov These studies often show that the amide-like keto form is significantly more stable than any potential enol tautomers. nih.gov The stability of the keto form in this compound is expected due to the resonance stabilization of the amide group. Any investigation into the tautomeric equilibrium would require careful spectroscopic analysis, likely in different solvents, and could be supported by theoretical calculations to determine the relative energies of the possible tautomers. nih.gov

Intermolecular Interactions (Hydrogen Bonding) and Crystal Packing

A comprehensive search of scientific literature and crystallographic databases did not yield specific studies detailing the crystal structure, intermolecular interactions, and hydrogen bonding patterns for the compound this compound. While crystallographic analyses of structurally related compounds containing the imidazolidin-2-one or chlorophenyl moieties are available, this information cannot be directly extrapolated to describe the precise crystal packing and hydrogen bond network of the title compound without introducing scientific inaccuracies.

Typically, the analysis of the crystal structure of a compound like this compound would involve the following:

Hydrogen Bond Analysis: Identification of all potential hydrogen bond donors (such as the N-H group of the imidazolidinone ring) and acceptors (the carbonyl oxygen and the chlorine atom). The geometric parameters of these bonds, including donor-acceptor distances and angles, would be systematically cataloged. This analysis would likely reveal the formation of specific, repeating patterns, or synthons, such as chains or dimers.

Data Tables: The presentation of key crystallographic data in tabular format. This would include tables of hydrogen bond geometries and other relevant intermolecular contact distances.

Without a published crystal structure for this compound, a detailed and accurate discussion of its specific intermolecular interactions and crystal packing, including the requested data tables, cannot be provided at this time. Further experimental investigation using single-crystal X-ray diffraction would be required to elucidate these structural features.

Mechanistic Investigations of Reactions Involving 1 3 Chlorophenyl Imidazolidin 2 One

Elucidation of Reaction Mechanisms in Imidazolidinone Formation

The formation of the imidazolidin-2-one ring can be achieved through various synthetic strategies, each proceeding through distinct mechanistic pathways. Key approaches include intramolecular cyclization and electrophilic substitution reactions, often facilitated by specific catalysts.

Intramolecular cyclization represents a primary strategy for constructing the imidazolidin-2-one ring. This can be initiated from appropriately substituted linear urea (B33335) precursors.

One prominent method involves the acid-catalyzed intramolecular cyclization of N-(2,2-dialkoxyethyl) ureas. nih.gov In this pathway, the starting urea derivative undergoes cyclization to form the five-membered ring. Another significant approach is the intramolecular hydroamidation of propargylic ureas, which can be catalyzed by strong organic bases to yield imidazolidin-2-ones under mild conditions. researchgate.netacs.org This method is noted for its efficiency and short reaction times. researchgate.net

Palladium-catalyzed intramolecular carboamination of N-allylureas provides another route to substituted imidazolidin-2-ones. nih.gov This transformation accomplishes the formation of both a carbon-carbon and a carbon-nitrogen bond in a single step. nih.gov The direct incorporation of a carbonyl group into 1,2-diamines is a foundational approach, while the diamination of unsaturated carbon-carbon bonds offers an elegant strategy to access these heterocycles. mdpi.com

The synthesis of certain substituted imidazolidin-2-ones involves an electrophilic substitution mechanism. In an acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic C-nucleophiles, an in situ generated cyclic iminium ion acts as the electrophile. nih.gov The aromatic ring of the nucleophile then attacks this electrophilic intermediate. nih.govmasterorganicchemistry.com This step is the key to forming 4-substituted imidazolidin-2-ones and is analogous to a classic electrophilic aromatic substitution reaction, where an electrophile is attacked by the π-electrons of an aromatic system. nih.govmasterorganicchemistry.com The reaction concludes with a deprotonation step to restore aromaticity in the substituent ring. masterorganicchemistry.com

Catalysts play a pivotal role in directing the course and efficiency of imidazolidin-2-one synthesis. Both acid and base catalysts are employed, depending on the specific reaction pathway.

Trifluoroacetic Acid (TFA): In the acid-catalyzed synthesis of 4-(het)arylimidazolidin-2-ones from (2,2-diethoxyethyl)ureas, trifluoroacetic acid (TFA) is used as a promoter. nih.gov TFA facilitates the in situ generation of a cyclic iminium cation, which is the key electrophilic intermediate. nih.gov The concentration of TFA has also been found to influence the regioselectivity of the reaction. nih.gov

Phosphazene Bases: In the organo-catalyzed intramolecular hydroamidation of propargylic ureas, phosphazene bases have proven to be exceptionally effective. researchgate.netacs.org Phosphazenes are highly strong, non-ionic, and minimally nucleophilic superbases. wikipedia.org The phosphazene base BEMP (2-tert-Butylimino-2-diEthylamino-1,3-diMethylperhydro-1,3,2-diazaPhosphorine) was identified as the most active organo-catalyst for this transformation, surpassing other organic bases like DBU, TMG, MTBD, and BTMG. acs.org The high basicity of BEMP is crucial for the deprotonation step that initiates the cyclization, leading to quantitative yields in remarkably short reaction times. researchgate.netacs.org The catalytic activity of the tested bases correlated with their pKₐ values. acs.org

| Entry | Base | Time | Yield (%) |

|---|---|---|---|

| 1 | MTBD | 24 h | 82 |

| 2 | BTMG | 24 h | 67 |

| 3 | DBU | 24 h | 0 |

| 4 | TMG | 24 h | 0 |

| 5 | BEMP (10 mol %) | 30 min | >99 |

| 6 | BEMP (1 mol %) | 1 h | >99 |

Table 1: Evaluation of different organic bases in the intramolecular hydroamidation of a propargylic urea. The phosphazene base BEMP showed significantly higher activity. Data sourced from ACS Publications. acs.org

Mechanistic studies have led to the proposal of several key intermediates and transition states in the formation of imidazolidin-2-ones.

In the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas, the initial elimination of methanol (B129727) generates an iminium cation B . nih.gov This intermediate can then react with a nucleophile via transition state TS2 to form the 5-substituted product. Alternatively, the iminium cation B can undergo a deprotonation-protonation sequence to form an isomeric iminium cation D , which then reacts via transition state TS3 to yield the 4-substituted imidazolidin-2-one. nih.gov

For the base-catalyzed intramolecular hydroamidation of propargylic ureas leading to the related imidazol-2-ones, DFT studies suggest that a base-mediated isomerization to an allenamide intermediate is the most plausible reaction pathway. researchgate.net The deprotonation of the urea by the phosphazene base BEMP leads to a dissociated conjugate acid/base pair, which facilitates the subsequent cyclization. acs.org The free energy barrier from the starting material to the transition state (TS-N5 ) is compatible with the very high reaction rates observed experimentally. researchgate.net

Regioselectivity in Imidazolidin-2-one Synthesis

Regioselectivity is a critical aspect of imidazolidin-2-one synthesis, particularly when creating asymmetrically substituted derivatives.

In the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles, the synthesis exhibits excellent regioselectivity, predominantly yielding the 4-substituted imidazolidin-2-one over the 5-substituted isomer. nih.gov This regioselectivity was rationalized through quantum chemistry calculations. nih.gov It was also observed that decreasing the amount of the TFA catalyst improved the regioselectivity, leading exclusively to the 4-substituted product. nih.gov

The base-catalyzed intramolecular hydroamidation of propargylic ureas also proceeds with excellent chemo- and regioselectivity, favoring the formation of the 5-membered imidazolidin-2-one ring. researchgate.netacs.org Similarly, palladium-catalyzed direct arylation of related heterocyclic cores like imidazo[1,2-b]pyrazoles has been shown to be highly regioselective. nih.gov

| Catalyst (TFA) Amount | Regioisomeric Ratio (4-substituted : 5-substituted) |

|---|---|

| High | Mixture of isomers (4-substituted major) |

| Low | Exclusively 4-substituted isomer |

Table 2: Influence of TFA catalyst amount on the regioselectivity of imidazolidin-2-one formation. nih.gov

Stereochemical Outcomes of Synthetic Pathways

The synthesis of substituted imidazolidin-2-ones can generate stereocenters, making the stereochemical outcome an important consideration. The specific compound, 1-(3-Chlorophenyl)imidazolidin-2-one, is itself achiral with no stereocenters. fda.gov However, synthetic pathways leading to its substituted analogs often involve stereoselective steps.

A palladium-catalyzed carboamination method for synthesizing 4,5-disubstituted imidazolidin-2-ones from N-allylureas can proceed with good diastereoselectivity. nih.gov For substrates derived from cyclic alkenes or E-1,2-disubstituted alkenes, excellent selectivity for the syn-addition product across the double bond is observed. nih.gov For instance, an N-allylurea derived from an E-alkene yielded a single stereoisomer resulting from syn-addition, with the corresponding Z-alkene isomer remaining unreacted. nih.gov This stereochemical outcome is consistent with related palladium-catalyzed carboamination reactions that produce pyrrolidines. nih.gov The synthesis allows for the creation of up to two stereocenters in a single, controlled step. nih.govorganic-chemistry.org

| Substrate Type | Diastereomeric Ratio (dr) | Stereochemical Outcome |

|---|---|---|

| Substrates with allylic substituents | Good | Forms 4,5-disubstituted products |

| Substrates from cyclic alkenes | >20:1 | syn-addition product |

| Substrates from E-1,2-disubstituted alkenes | >20:1 | syn-addition product |

Table 3: Stereochemical outcomes in the Pd-catalyzed synthesis of substituted imidazolidin-2-ones. Data sourced from a study on the scope and limitations of the reaction. nih.gov

Degradation Pathways and Stability Studies

The stability of this compound is influenced by its molecular structure, which includes a cyclic urea (imidazolidin-2-one) and a chlorophenyl group. Both moieties can be susceptible to degradation under certain conditions. The standard approach to storage for this compound is in a dry, room-temperature environment, sealed from atmospheric conditions, which suggests a degree of sensitivity to moisture and potentially temperature. sigmaaldrich.combldpharm.com

Hydrolytic Degradation: Hydrolysis is a common degradation pathway for compounds containing amide or urea functionalities. The imidazolidin-2-one ring is a cyclic urea, and its degradation would likely involve the cleavage of this ring.

Acidic and Basic Conditions: In acidic or basic media, the amide bonds within the imidazolidin-2-one ring can undergo hydrolysis. Studies on related imidazolidinone structures have shown that the rate and mechanism of hydrolysis are often pH-dependent. nih.gov For instance, under acidic conditions, the reaction may proceed via protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. In basic conditions, hydroxide (B78521) ions can directly attack the carbonyl carbon. The degradation kinetics can vary, with some related compounds exhibiting first-order kinetics under specific pH conditions. nih.gov The expected products of complete hydrolysis would involve the opening of the imidazolidinone ring to form N-(3-chlorophenyl)-N'-(2-aminoethyl)urea or further breakdown to 3-chloroaniline (B41212) and ethylenediamine (B42938) derivatives.

Oxidative Degradation: Oxidative degradation can be initiated by exposure to oxygen, peroxides, or metal ions. For this compound, potential sites for oxidation include the nitrogen atoms and the aromatic ring. Research on the oxidative degradation of similar heterocyclic compounds, such as oxazolidinones, has demonstrated that the reaction rates and product profiles can be significantly influenced by pH, the presence of metal ions, and the use of chelating agents. nih.gov Degradation is often believed to proceed through a hydrogen abstraction pathway. nih.gov The chlorophenyl group could also be susceptible to oxidative reactions, potentially leading to hydroxylated or other oxidized derivatives.

Photolytic Degradation: Photodegradation occurs when a molecule absorbs light energy, leading to chemical changes. The presence of the chromophoric chlorophenyl group in this compound suggests a potential for photolytic instability. Studies on other chlorophenyl-containing urea compounds have shown that they can undergo photodegradation, with the reaction rates and products varying depending on the solvent medium. nih.gov Potential photolytic degradation pathways could involve cleavage of the C-Cl bond, reactions of the urea moiety, or other transformations of the aromatic ring.

Thermal Degradation: The stability of a compound at elevated temperatures is a critical parameter. While a specific melting point of 121°C has been reported for this compound, this does not provide information on its decomposition temperature or long-term thermal stability. mdpi.com Thermal stress can provide the energy needed to overcome activation barriers for various degradation reactions, including hydrolysis (if moisture is present), oxidation, and intramolecular rearrangements or fragmentation.

Hypothetical Degradation Products: Based on the functional groups present in this compound, a number of degradation products can be hypothesized under various stress conditions. The identification and characterization of these products would typically be carried out using techniques such as HPLC-MS/MS.

Table of Potential Degradation Conditions and Pathways

| Stress Condition | Potential Degradation Pathway | Possible Major Degradation Products |

| Acid/Base Hydrolysis | Cleavage of the imidazolidin-2-one ring | N-(2-aminoethyl)-N'-(3-chlorophenyl)urea, 3-chloroaniline, ethylenediamine |

| Oxidation | Oxidation of the nitrogen atoms or the chlorophenyl ring | Hydroxylated derivatives, N-oxides |

| Photolysis | Cleavage of the C-Cl bond, ring cleavage | De-chlorinated products, ring-opened products |

| Thermal Stress | Combination of hydrolysis, oxidation, and fragmentation | A mixture of hydrolytic and oxidative products |

It is important to reiterate that the degradation pathways and products discussed above are hypothetical and based on the chemical nature of this compound and studies on related compounds. Detailed experimental studies are required to definitively identify the degradation products and understand the kinetics and mechanisms of its degradation under various stress conditions.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of imidazolidinone derivatives at the atomic level.

Optimization of Molecular Geometry and Electronic Structure

DFT calculations, often employing the B3LYP functional with a 6-31(G) basis set, have been utilized to optimize the molecular geometry of imidazolidinone derivatives. These studies confirm the stable conformations of the molecule. researchgate.net For related heterocyclic compounds, DFT has been used to compare optimized geometries in a vacuum and in solution, showing minimal differences with crystal structures, except for the conformation of certain rings. researchgate.net Analysis of the electronic structure through DFT provides insights into the distribution of electrons within the molecule, which is crucial for understanding its reactivity and intermolecular interactions. Studies on similar compounds have shown that crystal packing is often stabilized by a variety of interactions, including hydrogen bonding and π-π stacking. researchgate.net

Thermochemical Properties and Stability of Imidazolidinones

The thermochemical properties and stability of imidazolidinones can be effectively studied using DFT. These calculations can predict parameters such as heats of formation, which correlate with the stability of different structural arrangements. For instance, in studies of Fe-Pt alloys, DFT has been used to demonstrate a relationship between negative heats of formation and mechanical stability. nih.gov Similarly, for imidazolidinones, DFT can be employed to assess their thermodynamic stability, which is a key factor in their synthesis and potential applications. Quantum-chemical calculations have been used to analyze the thermal effects of reaction steps, indicating that steric hindrance can be a major factor influencing product yields. nih.gov

Quantum Chemistry Calculations for Regioselectivity Rationalization

Quantum chemistry calculations provide a basis for understanding the regioselectivity observed in the synthesis of imidazolidinone derivatives. In related reactions, such as the addition of amines to methyl maleamate, DFT calculations of charge distribution in low-energy conformers have successfully predicted the observed regioselectivity. nih.gov By computing the free energy of different product isomers, researchers can rationalize the preferential formation of one isomer over another. nih.gov This predictive capability is valuable for designing synthetic routes that favor the desired product.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule like 1-(3-Chlorophenyl)imidazolidin-2-one might interact with biological macromolecules, such as proteins.

Binding Mode Delineation with Biological Targets

Molecular docking studies are crucial for identifying the potential binding modes of imidazolidinone derivatives with biological targets. These studies have been used to predict the interactions of similar compounds with various receptors. For example, docking studies on other heterocyclic compounds have revealed binding affinities with targets like CYP3A4 and CYP1A2. bohrium.com The binding interactions of 3-phenyl-2-thioxoimidazolidin-4-one (B189171) derivatives with the Estrogen receptor (3ERT) have also been investigated using molecular docking. researchgate.net These simulations can reveal key interactions, such as hydrogen bonding and hydrophobic interactions, that stabilize the ligand-receptor complex, providing a rationale for the observed biological activity and guiding the design of more potent analogs. researchgate.net

Ligand-Receptor Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions)

Ligand-receptor interaction analysis is a computational technique used to understand how a small molecule, or ligand, binds to a biological target, typically a protein or nucleic acid. This analysis is crucial for predicting the affinity and specificity of a compound. For a molecule such as this compound, this would involve docking the compound into the active site of a relevant biological target.

The analysis would typically identify:

Hydrogen Bonds: The imidazolidin-2-one core contains a carbonyl group (C=O) and an N-H group, which can act as hydrogen bond acceptors and donors, respectively. These are critical for forming strong interactions with amino acid residues in a receptor's binding pocket.

Hydrophobic Interactions: The 3-chlorophenyl group provides a significant hydrophobic region. This part of the molecule would likely engage in hydrophobic interactions with nonpolar amino acid residues of the target protein, contributing to the stability of the ligand-receptor complex. The chlorine atom can also participate in halogen bonding, a specific type of non-covalent interaction.

Without specific studies on this compound, a hypothetical interaction table would look like this, based on its structural features:

| Interaction Type | Potential Interacting Group on Compound | Potential Interacting Residues in a Receptor |

| Hydrogen Bond Donor | Imidazolidinone N-H | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond Acceptor | Imidazolidinone C=O | Arginine, Lysine, Histidine, Serine, Threonine |

| Hydrophobic Interactions | Chlorophenyl Ring | Leucine, Isoleucine, Valine, Phenylalanine |

| Halogen Bonding | Chlorine Atom | Electron-rich atoms (e.g., oxygen in a carbonyl) |

Conformational Dynamics of this compound in Biological Systems

Conformational dynamics studies, often performed using molecular dynamics (MD) simulations, investigate the movement and flexibility of a molecule over time within a biological environment, such as in a solvent or bound to a receptor. This provides insight into the molecule's accessible shapes (conformers) and how it adapts to its binding site.

For this compound, MD simulations would reveal:

The rotational freedom around the single bond connecting the phenyl ring to the imidazolidinone ring.

The flexibility of the five-membered imidazolidinone ring.

The stability of the key interactions identified in docking studies over time.

Understanding these dynamics is essential as the biological activity of a compound can be dependent on its ability to adopt a specific, low-energy conformation that is complementary to the receptor's binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Correlation of Structural Features with Biological Activities

To build a QSAR model for analogues of this compound, researchers would synthesize a series of related compounds and test their biological activity. The structural features, or "descriptors," of these molecules would then be correlated with their activity.

Key structural features for this class of compounds would include:

Electronic Properties: The effect of substituents on the phenyl ring (e.g., electron-withdrawing or -donating groups). The chlorine at the meta-position has specific electronic effects.

Steric Properties: The size and shape of the molecule and its substituents.

Studies on related heterocyclic compounds have shown that variations in these features can significantly impact biological activity. bohrium.com

Development of Predictive Models for Analogues

Once a statistically significant correlation is established, a QSAR model can be developed. These models can take various forms, from simple linear equations to more complex machine learning algorithms. The goal is to create a model that can accurately predict the biological activity of new, unsynthesized analogues.

For example, a hypothetical QSAR study on a series of phenylimidazolidinones might yield a model that indicates that increasing hydrophobicity at a certain position while maintaining a hydrogen bond donor at another is key for enhanced activity. This would guide medicinal chemists in designing more potent compounds. The development of such predictive models is a cornerstone of modern drug discovery, allowing for the prioritization of synthetic targets and reducing the time and cost of research.

Pharmacological and Biological Activity Research

Antipsychotic and Neuroleptic Potential

Research into the antipsychotic and neuroleptic potential of 1-(3-Chlorophenyl)imidazolidin-2-one derivatives has centered on the compound zetidoline (B1682424).

Zetidoline, a derivative of this compound, undergoes extensive metabolism after oral administration. In human subjects who received a single oral dose, the parent compound was not detectable in plasma, indicating a significant first-pass effect. nih.gov Instead, plasma radioactivity was primarily represented by two products: metabolite B and the inactive metabolite D. nih.gov

When incubated with rat liver microsomes, zetidoline is metabolized into six free metabolites (B, D, I, L, M, and N) and two conjugated metabolites (E and F). nih.gov The primary sites of metabolic attack are the aromatic moiety, followed by the imidazolidinone and azetidine (B1206935) rings. nih.gov In humans, the main metabolic pathway is phase I oxidation reactions, similar to those in rats and dogs, followed by a phase II sulphoconjugation reaction. nih.gov This differs from the glucuronidation observed in animal models. nih.gov The primary urinary metabolite in humans is metabolite G, the 4'-O-sulphate ester of metabolite B. nih.gov Two minor metabolites, B and D, have also been identified in urine. nih.gov

Two of the hydroxylated metabolites, 4'-hydroxy zetidoline (metabolite B) and 5-hydroxy zetidoline (metabolite L), have demonstrated both in vitro and in vivo activities that are comparable to the parent drug, zetidoline. nih.gov

Table 1: Identified Metabolites of Zetidoline

| Metabolite | Name | Activity |

|---|---|---|

| B | 1-(3-chloro-4-hydroxyphenyl)-3-[2-(3,3-dimethyl-1-azetidinyl)ethyl]imidazolidin-2-one | Neuroleptic activity |

| D | 1-[2-(3,3-dimethyl-1-azetidinyl)ethyl]-imidazolidin-2-one | Inactive |

| G | 4'-O-sulphate ester of metabolite B | Main urinary metabolite in humans |

The binding of [3H]zetidoline to rat striatal membranes has been shown to be saturable, stereospecific, and reversible, with a high affinity for dopamine (B1211576) receptors. deepdyve.com Scatchard analysis of this binding revealed a biphasic curve, suggesting that [3H]zetidoline interacts with more than one population of receptor sites. deepdyve.com The high-affinity binding site has a dissociation constant (Kd) of 0.11 nM, while the lower-affinity site has a Kd of 2.49 nM. deepdyve.com

Inhibition studies have indicated that only dopamine and dopaminergic agents can displace [3H]zetidoline from its binding sites. deepdyve.com The rank order of potency for displacement differs from that for [3H]spiperone, a classic D2 dopamine receptor antagonist. deepdyve.comnih.gov Notably, (-)-sulpiride was particularly effective at inhibiting the specific binding of [3H]zetidoline. deepdyve.com The binding of [3H]zetidoline is also highly dependent on the presence of sodium ions. deepdyve.com

In vitro tests have been conducted to assess the inhibitory effects of zetidoline, its metabolites, and other dopamine antagonists on the binding of [3H]zetidoline and [3H]spiperone to rat striatal membranes. nih.govnih.gov

Zetidoline has been shown to induce a rapid and short-lasting increase in plasma prolactin levels in both male and female rats. nih.gov A significant increase in prolactin was observed at a dose as low as 0.33 mg/kg, i.p. nih.gov The effect of zetidoline on prolactin release is more pronounced in females than in males. nih.gov This prolactin-releasing effect can be counteracted by the administration of apomorphine (B128758) and L-dopa, indicating that the mechanism of action is through the blockade of dopamine receptors. nih.gov

In terms of potency as a prolactin-releaser, zetidoline was found to be approximately five times more potent than chlorpromazine (B137089) and about one-ninth as potent as haloperidol. nih.gov In healthy human volunteers, a single oral dose of zetidoline led to a significant increase in plasma prolactin levels, with a peak increase of 464% that mirrored the plasma concentration profile of the active metabolite B. nih.gov

Anticancer and Cytotoxicity Investigations

Derivatives of this compound have also been investigated for their potential as anticancer agents.

The cytotoxic effects of various imidazolidinone derivatives have been evaluated against several human cancer cell lines.

Glioblastoma: Glioblastoma is a highly lethal form of brain cancer. researchgate.net In the search for new therapeutic agents, a combinatorial library of thiazolidinone compounds was screened against U87MG human glioblastoma cells. researchgate.net While the search results mention this screening, specific cytotoxicity data for this compound was not provided in the context of glioblastoma. researchgate.netnih.govnih.gov

Breast Cancer: The cytotoxic effects of various compounds have been tested against a panel of breast cancer cell lines. nih.govnih.gov However, specific data on the cytotoxicity of this compound against breast cancer cell lines was not available in the provided search results.

Colon Cancer: A series of 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives were synthesized and evaluated for their cytotoxic activity against the HCT-116 colon cancer cell line. nih.gov Additionally, other imidazolidin-4-one (B167674) derivatives have been studied for their anticancer role in CRC cell lines, with some compounds showing promising activity. nih.gov However, specific cytotoxicity data for this compound against colon cancer cell lines was not detailed in the search results. nih.govbiorxiv.orgmdpi.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-(3-chloro-4-hydroxyphenyl)-3-[2-(3,3-dimethyl-1-azetidinyl)ethyl]imidazolidin-2-one |

| 1-[2-(3,3-dimethyl-1-azetidinyl)ethyl]-imidazolidin-2-one |

| 2-thioxoimidazolidin-4-one |

| 4'-hydroxy zetidoline |

| 5-hydroxy zetidoline |

| Apomorphine |

| Chlorpromazine |

| Haloperidol |

| L-dopa |

| Spiperone |

| Sulpiride |

Unraveling the Biological Profile of this compound and Its Derivatives

An exploration into the pharmacological and biological activities of the chemical compound this compound and its related derivatives reveals a landscape of potential therapeutic applications, particularly in the realms of oncology and microbiology. While direct research on this compound itself is limited, studies on closely related imidazolidinone structures provide significant insights into their mechanisms of action and potential efficacy against various diseases.

The imidazolidinone scaffold, a five-membered heterocyclic ring containing two nitrogen atoms, serves as a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. The introduction of a 3-chlorophenyl group at the N-1 position of the imidazolidin-2-one ring is a key structural feature that influences its pharmacological profile.

Anticancer Properties

The quest for novel anticancer agents has led researchers to explore the potential of imidazolidinone derivatives, with several studies highlighting their cytotoxic effects against various cancer cell lines.

Research into the anticancer mechanisms of imidazolidinone derivatives suggests multiple pathways through which these compounds exert their effects. One prominent mechanism involves the induction of apoptosis, or programmed cell death, in cancer cells. Studies on certain 4-imidazolidinone derivatives have shown that they can trigger apoptosis by increasing the generation of reactive oxygen species (ROS). nih.gov This elevation in ROS can, in turn, activate the c-Jun N-terminal kinase (JNK) pathway, which plays a crucial role in mediating apoptosis. nih.gov

Furthermore, some imidazolidine-based compounds have been identified as dual inhibitors of histone deacetylase (HDAC) and tubulin. HDACs are enzymes that are often overexpressed in cancer cells and play a role in tumor progression, while tubulin is a key component of microtubules, essential for cell division. The simultaneous inhibition of both targets presents a promising strategy for cancer therapy.

Another investigated mechanism is the interaction of imidazolidine (B613845) derivatives with DNA. For instance, certain steroid derivatives containing an imidazolidine moiety have been suggested to intercalate into the minor groove of DNA, potentially disrupting DNA replication and transcription processes in cancer cells.

Several case studies underscore the potential of imidazolidine derivatives in the field of oncology. For example, a series of novel 4-imidazolidinone derivatives were evaluated for their anticancer activity against various human cancer cell lines. Among them, a compound designated as 9r demonstrated significant anticancer activity, particularly in colorectal cancer cells (HCT116 and SW620). nih.gov This compound was found to induce apoptosis through the generation of ROS and activation of the JNK pathway. nih.gov

In another study, piperidine-containing imidazolidine-2,4-dione derivatives were synthesized and evaluated for their anticancer activity against the MCF-7 breast cancer cell line. One of the synthesized compounds, 3-{[-1,3-Dimethyl-2,6-di(4'-nitrophenyl) piperidin-4-ylidene]amino}imidazolidine-2,4-dione (compound 3e), exhibited high activity against this cell line. bldpharm.com

Furthermore, research on imidazolyl gold(I/III) compounds has shown their ability to inhibit thioredoxin reductase (TrxR), an enzyme crucial for maintaining the redox balance in cells and often overexpressed in cancer. This inhibition represents another potential avenue for the anticancer action of imidazole-containing compounds.

Interactive Data Table: Anticancer Activity of Imidazolidinone Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Mechanism of Action | Reference |

| Compound 9r (a 4-imidazolidinone derivative) | HCT116, SW620 (Colorectal) | Prominent anticancer activity | Induces apoptosis via ROS generation and JNK pathway activation | nih.gov |

| 3-{[-1,3-Dimethyl-2,6-di(4'-nitrophenyl) piperidin-4-ylidene]amino}imidazolidine-2,4-dione | MCF-7 (Breast) | Highly active | Not specified | bldpharm.com |

| Imidazolidine-steroid derivative | Not specified | Potential DNA interaction | Intercalation in the minor groove of DNA | |

| Imidazolyl gold(I/III) compounds | Not specified | Enzyme inhibition | Inhibition of Thioredoxin Reductase (TrxR) | |

| HDAC-tubulin dual inhibitors | Not specified | Enzyme/protein inhibition | Inhibition of Histone Deacetylase and Tubulin |

Antimicrobial Properties

The emergence of antibiotic-resistant pathogens has spurred the search for new antimicrobial agents. Imidazolidinone derivatives have demonstrated promising activity against a range of bacteria and fungi.

Studies have shown that certain imidazolidinone derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria, including common pathogens like Staphylococcus aureus and Escherichia coli.

For instance, novel methyl 4-((4-(4-chlorophenyl)-2,5-dioxoimidazolidin-1-yl) methyl) benzoate (B1203000) derivatives have been reported as effective antimicrobial agents. Two compounds from this series, 5b and 5d , were particularly active against various Gram-positive and Gram-negative bacteria at low concentrations. Their mechanism of action was identified as the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov

Another study on a series of imidazolidinone derivatives also reported significant antibacterial activity, suggesting that the imidazolidinone moiety itself is a key contributor to this effect. fda.gov

Interactive Data Table: Antibacterial Activity of Imidazolidinone Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity | Mechanism of Action | Reference |

| Methyl 4-((4-(4-chlorophenyl)-2,5-dioxoimidazolidin-1-yl) methyl) benzoate derivatives (5b, 5d) | Staphylococcus aureus, Escherichia coli, and other Gram-positive and Gram-negative bacteria | Active at low concentrations (MIC: 0.1–9.5 µg/mL) | DNA gyrase inhibition | nih.gov |

| Various imidazolidinone derivatives | General antibacterial activity | Significant activity | Attributed to the imidazolidinone moiety | fda.gov |

In addition to their antibacterial effects, imidazolidinone derivatives have also been investigated for their antifungal properties. Research has indicated that these compounds can be effective against various fungal species, including pathogenic yeasts like Candida albicans.

A study evaluating a range of imidazolidinone derivatives found that most of the tested compounds displayed antifungal activity. fda.gov This suggests that the core imidazolidinone structure is a viable scaffold for the development of new antifungal agents. While specific data for this compound is not detailed, the general antifungal potential of the chemical class is evident.

The antimicrobial efficacy of imidazolidinone derivatives is closely linked to their chemical structure. Structure-activity relationship (SAR) studies have begun to elucidate the key features that govern their activity.

For example, the nature of the substituents on the imidazolidine ring plays a crucial role. One study highlighted that the presence of a 3-methoxyphenyl (B12655295) group on one nitrogen and a phenyl group on the other in a 5-imino-4-thioxoimidazolidin-2-one derivative resulted in maximum activity against most of the tested microorganisms. fda.gov Another derivative with 3-ethoxyphenyl and 4-chlorophenyl groups also showed significant activity. fda.gov This indicates that the electronic and steric properties of the aryl substituents are important determinants of antimicrobial potency.

Furthermore, the type of atom at the C4 position of the imidazolidinone ring can influence activity. A comparison between an imino and an oxo group at this position showed variable effects on antimicrobial efficacy depending on the other substituents present in the molecule. fda.gov

Antiviral Activity

The antiviral potential of imidazolidinone derivatives has been a subject of considerable research. These compounds have shown activity against a variety of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and dengue virus. nih.gov

The mechanisms of antiviral action are diverse. In the case of HIV, imidazolidinone derivatives have been shown to inhibit the viral enzyme aspartic protease and also act as antagonists of the CCR5 co-receptor, both of which are crucial for viral entry into host cells. nih.gov For HCV and dengue virus, the inhibitory action is directed against viral proteases, specifically the NS3 serine protease of HCV and the NS2B-NS3 protease of dengue virus. nih.gov

More specifically, pyridyl-imidazolidinones have demonstrated potent and specific activity against human enterovirus 71 (EV71) by targeting the viral capsid protein VP1, thereby interfering with viral attachment and the uncoating of the viral RNA. nih.gov Although direct antiviral data for this compound is not available, the broad-spectrum antiviral activity of the imidazolidinone class suggests that it could be a promising scaffold for further antiviral drug development.

Immunosuppressive Activity of N-Substituted Imidazolidin-2-ones

Research into the immunosuppressive potential of N-substituted imidazolidin-2-ones has revealed that the core imidazolidin-2-one scaffold is crucial for this activity. In a study evaluating seventeen compounds, those with a tetrahydropyrimidin-2(1H)-one scaffold were found to be inactive, highlighting the importance of the five-membered ring structure. nih.govtandfonline.com Three of the seventeen synthesized imidazolidin-2-one derivatives demonstrated significant immunosuppressive activity at a concentration of 90 microM in a concanavalin (B7782731) A (ConA)-stimulated mouse splenocyte proliferation test. nih.govtandfonline.com

Further investigations into N1-mono and N1, N2-disubstituted imidazolidin-2-ones identified five compounds that exhibited maximal inhibition of ConA-stimulated splenocyte proliferation at 90 microM. nih.govtandfonline.com This level of inhibition was comparable to that achieved with cyclosporin (B1163) A (CsA) at its optimal concentration of 5 microM. nih.govtandfonline.com These findings underscore the potential of substituted imidazolidin-2-ones as a class of immunosuppressive agents.

Table 1: Immunosuppressive Activity of Selected Imidazolidin-2-one Derivatives

| Compound Type | Key Finding | Reference |

| N-substituted imidazolidin-2-ones | The imidazolidin-2-one scaffold is essential for immunosuppressive activity. | nih.govtandfonline.com |

| N1-mono and N1, N2-disubstituted imidazolidin-2-ones | Five compounds showed maximal inhibition of splenocyte proliferation at 90 microM, similar to cyclosporin A at 5 microM. | nih.govtandfonline.com |

Schistosomicidal Activity

The imidazolidine class of compounds has been investigated for its potential against schistosomiasis, a significant parasitic disease. nih.gov Notably, the derivative 3-benzyl-5-(4-chloro-arylazo)-4-thioxo-imidazolidin-2-one (LPSF-PT05) has demonstrated significant activity against adult Schistosoma mansoni worms. nih.govnih.gov

In vitro studies revealed that LPSF-PT05 caused 100% mortality in adult male worms within 24 hours of exposure at all tested concentrations. nih.gov For adult female worms, maximum efficacy was observed after 72 hours. nih.gov Subsequent in vivo studies in S. mansoni-infected mice showed that oral administration of LPSF-PT05, particularly when formulated as a solid dispersion with polyethylene (B3416737) glycol (PEG) to increase solubility, significantly reduced the number of recovered worms. nih.govnih.gov A dose of 100 mg/kg resulted in a 70.5% reduction in worm burden. nih.gov Furthermore, treatment with this compound led to a significant increase in the number of dead eggs in the host tissue. nih.govnih.gov

Histopathological analysis of the liver in treated mice indicated a decrease in the exudative-productive stages of hepatic granulomas, suggesting a potential modulatory effect on the granulomatous inflammatory response. nih.govnih.gov These findings position imidazolidine derivatives like LPSF-PT05 as promising candidates for the development of new treatments for schistosomiasis. nih.gov

Cannabinoid Receptor (CB1) Interaction and Inverse Agonist Properties

The cannabinoid receptor 1 (CB1), a G-protein coupled receptor, is a key component of the endocannabinoid system. nih.gov Drugs that act as inverse agonists at the CB1 receptor have been a focus of research for treating conditions like obesity. mdpi.com Inverse agonists, unlike neutral antagonists, produce a functional response that is opposite to that of an agonist. nih.gov For CB1 receptors, agonists typically inhibit the production of cyclic AMP (cAMP), while inverse agonists can increase cAMP levels. nih.gov

Several compounds have been identified as CB1 receptor inverse agonists, including rimonabant, AM251, and AM1387. nih.gov These compounds have been shown to suppress food intake and food-reinforced behavior in preclinical studies. nih.gov The development of peripherally restricted CB1 inverse agonists, which have limited brain penetration, is an ongoing strategy to mitigate potential psychiatric side effects associated with first-generation compounds like rimonabant. digitellinc.com

Analgesic and Anti-inflammatory Properties of Related Imidazole (B134444) Derivatives

The imidazole nucleus is a well-established pharmacophore with a broad range of biological activities, including analgesic and anti-inflammatory effects. researchgate.netkarger.com Studies have shown that imidazole itself can enhance the analgesic effects of morphine and possesses anti-inflammatory properties comparable to acetylsalicylic acid in reducing carrageenan-induced inflammation. nih.gov

Various di- and tri-substituted imidazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. researchgate.netnih.gov In one study, six compounds demonstrated good anti-inflammatory activity, with edema inhibition ranging from 49.58% to 58.02%, and also showed significant analgesic effects. nih.gov Specifically, compounds with p-nitro and p-methoxy substitutions on the phenyl rings were found to be particularly potent. nih.gov Another study identified imidazole derivatives that exhibited 100% anti-inflammatory activity at a dose of 100 mg/kg, comparable to the standard drug diclofenac. researchgate.net The mechanism of action for some of these derivatives is believed to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. tandfonline.com

Table 2: Anti-inflammatory and Analgesic Activity of Selected Imidazole Derivatives

| Compound Type | Activity | Key Finding | Reference |

| Imidazole | Analgesic & Anti-inflammatory | Enhanced morphine analgesia and comparable anti-inflammatory effect to acetylsalicylic acid. | nih.gov |

| Di- and tri-substituted imidazoles | Anti-inflammatory & Analgesic | Six compounds showed 49.58-58.02% edema inhibition and significant analgesia. | nih.gov |

| Substituted imidazoles | Anti-inflammatory | Two compounds showed 100% anti-inflammatory activity at 100 mg/kg, comparable to diclofenac. | researchgate.net |

Cholinergic Enzyme Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. proteopedia.org Inhibition of these enzymes is a therapeutic strategy for conditions such as Alzheimer's disease. mdpi.com

A series of 1,3-substituted imidazolidine-2,4,5-triones have been synthesized and evaluated as inhibitors of both AChE and BChE. nih.govnih.gov These compounds demonstrated significant inhibitory activity against AChE, surpassing that of the standard drug rivastigmine (B141). nih.govnih.gov Several of these derivatives also proved to be potent inhibitors of BChE, with some exceeding the inhibitory activity of both rivastigmine and galanthamine. nih.govnih.gov The highest BChE inhibitory activity was observed in a compound featuring a 4-isopropylphenyl substitution. nih.govnih.gov Structure-activity relationship studies suggest that substitution patterns on the phenyl ring influence the selective inhibition of AChE and BChE. nih.gov

Structure Activity Relationship Sar Studies

Impact of Substituents on the Imidazolidinone Ring on Biological Activity

The imidazolidin-2-one core is a crucial element for the biological activity of this class of compounds. Alterations to this heterocyclic ring system can significantly modulate the pharmacological effects. Studies on related imidazolidinone derivatives have shed light on the importance of the substituents at various positions of this ring.

For instance, the substitution pattern on the nitrogen atoms of the imidazolidinone ring plays a pivotal role. In a series of N-1',N-3'-disubstituted-spiro-imidazolidine-2',3,5'-triones, the nature of the substituents at both N-1' and N-3' was found to be critical for their anticonvulsant activity. nih.gov Specifically, in the N-1'-aryl, N-3'-alkyl disubstituted series, a compound bearing a p-nitrophenyl group at N-1' and an ethyl group at N-3' demonstrated the highest potency in a pentylenetetrazol-induced convulsion model. nih.gov This highlights that a combination of specific electronic and steric features on the imidazolidinone nitrogens can optimize biological response.

Furthermore, the conversion of related compounds like aminochromones into imidazolidinones has been shown to enhance cytotoxic activities, suggesting that the imidazolidinone moiety itself is a key contributor to certain biological effects. nih.gov The regioselectivity of substitution on the imidazolidinone ring is also a critical factor. Studies on the synthesis of 4-(hetero)arylimidazolidin-2-ones have shown that the position of the aryl substituent (at C4 or C5) can be controlled, and this precise placement is expected to have a profound impact on the molecule's interaction with biological targets. nih.gov

The following table summarizes the impact of substituents on the imidazolidinone ring based on findings from related structures:

| Position of Substitution | Substituent Type | Impact on Biological Activity | Reference |

| N-1' | Aryl (e.g., p-nitrophenyl) | Crucial for anticonvulsant activity | nih.gov |

| N-3' | Alkyl (e.g., ethyl) | Modulates anticonvulsant potency | nih.gov |

| C4/C5 | Aryl/Heteroaryl | Regiochemistry is critical for activity | nih.gov |

Influence of Halogenation (e.g., Chlorine at meta-position) on Activity Profiles

The presence and position of halogen atoms on the phenyl ring of 1-phenylimidazolidin-2-one (B157022) derivatives are well-established determinants of their biological activity. The chlorine atom at the meta-position in 1-(3-Chlorophenyl)imidazolidin-2-one is not merely a passive addition but an active contributor to its pharmacological profile.

Halogenation, particularly with fluorine and chlorine, is a common strategy in medicinal chemistry to enhance biological activity. The introduction of a halogen can influence a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. In a study of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, the presence of a 3-chloro or a 3-(trifluoromethyl) group on the anilide ring led to considerably higher anticonvulsant protection. nih.gov This underscores the beneficial effect of electron-withdrawing substituents at the meta-position of the phenyl ring for this specific activity.

The "magic chloro" effect, where the introduction of a chlorine atom can dramatically improve potency, is a known phenomenon in drug discovery. This enhancement can be attributed to the chloro group's ability to occupy small hydrophobic pockets in a binding site and its electron-withdrawing nature, which can modulate the acidity of nearby protons and facilitate stronger hydrogen bonding interactions.

Importance of Phenyl and Other Aromatic Substituents

The phenyl ring attached to the N-1 position of the imidazolidinone core is a critical pharmacophoric element. Its orientation and the nature of its substituents are key to the biological activity of these compounds.

Studies on various classes of N-aryl heterocyclic compounds consistently demonstrate the significance of the aromatic moiety. For instance, in a series of phenylmethylenehydantoins, substitution on the phenyl ring with a wide spectrum of groups, including alkyl, halogeno, trifluoromethyl, and alkoxyl groups, resulted in good anticonvulsant activity. nih.gov Conversely, the introduction of polar groups like nitro (-NO2), cyano (-CN), or hydroxyl (-OH) on the phenyl ring was found to be detrimental to the activity. nih.gov This suggests that a certain degree of lipophilicity and specific electronic properties of the phenyl ring are required for optimal interaction with the biological target.

The replacement of the phenyl ring with other heteroaromatic rings has also been explored. In the case of phenylmethylenehydantoins, this substitution generally led to a reduction or complete loss of anticonvulsant activity, emphasizing the privileged nature of the phenyl ring in this scaffold. nih.gov However, in other series of compounds, the introduction of different aromatic or heteroaromatic systems can be beneficial. For example, in a series of imidazo[1,2-a]pyridinyl-phenylacrylonitrile derivatives, the nature of the substituent on both the benzene (B151609) homocycle and the imidazo[1,2-a]pyridine (B132010) heterocycle influenced the antifungal activity against different Candida species. jmchemsci.com

The following table illustrates the influence of phenyl ring substituents on the anticonvulsant activity of related hydantoin (B18101) structures:

| Substituent Type on Phenyl Ring | Effect on Anticonvulsant Activity | Reference |

| Alkyl, Halogeno, Trifluoromethyl, Alkoxyl | Good activity | nih.gov |

| Polar groups (-NO2, -CN, -OH) | Reduced or inactive | nih.gov |

| Heteroaromatic rings (replacement) | Reduced or inactive | nih.gov |

Role of Different Linkers and Side Chains in Derivatives

While the core 1-phenylimidazolidin-2-one structure is essential, the addition of various linkers and side chains can further refine and diversify the biological activity. These appended moieties can explore additional binding pockets on the target protein, improve pharmacokinetic properties, or introduce new functionalities.

In the development of anticonvulsant agents, the introduction of a side chain containing a piperazine (B1678402) moiety has been a successful strategy. For a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, the nature of the substituent on the distal phenyl ring of the piperazine moiety significantly influenced the anticonvulsant activity. nih.gov However, replacing the phenylpiperazine with a benzylpiperazine or a hydroxyethylpiperazine group resulted in decreased activity, indicating a specific requirement for the terminal aromatic group. nih.gov

The design of hybrid molecules, where the 1-phenylimidazolidin-2-one scaffold is connected to another pharmacologically active moiety via a linker, represents a promising approach. For example, new hybrid compounds incorporating both imidazolidine-2,4-dione and morpholine (B109124) rings have been designed as broad-spectrum anticonvulsants. nih.gov In these hybrids, a morpholinomethyl side chain was attached to the imidazolidinone ring, and the resulting compounds showed potent activity in various seizure models. nih.gov

The length and flexibility of the linker are also critical parameters. The linker must position the appended side chain optimally to interact with its intended target without disrupting the binding of the core scaffold.

Pharmacophore Identification for Target-Specific Activities

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For anticonvulsant agents, several pharmacophore models have been proposed based on the structural features of known drugs. nih.gov

A widely accepted pharmacophore model for anticonvulsant activity includes the following key features:

An aromatic ring (A) , which is typically a hydrophobic moiety.

A hydrogen-bond acceptor/donor (HBD) unit .

An electron-donor atom (D) .

A distal hydrophobic site (B) in some models. mdpi.combiointerfaceresearch.com

The structure of this compound aligns well with this general anticonvulsant pharmacophore.

The 3-chlorophenyl group serves as the essential aromatic ring (A) .

The carbonyl oxygen of the imidazolidin-2-one ring acts as a potent hydrogen-bond acceptor (HBD) .

The second nitrogen atom in the imidazolidinone ring can function as an electron-donor atom (D) .

The chemical diversity of anticonvulsant drugs makes it challenging to define a single, universal pharmacophore. nih.gov However, models have been developed for specific classes of compounds. For instance, a pharmacophore model for sodium channel blocking compounds has been established, which is relevant as many anticonvulsants exert their action through this mechanism. nih.gov The development and validation of such pharmacophore models are crucial for the virtual screening of large compound libraries to identify new potential anticonvulsant candidates. sci-hub.se By understanding the key pharmacophoric features of this compound and its analogs, medicinal chemists can more effectively design novel derivatives with enhanced potency and selectivity for their intended biological targets.

Future Research Directions and Therapeutic Potential

Design and Synthesis of Novel 1-(3-Chlorophenyl)imidazolidin-2-one Analogues with Enhanced Bioactivity

The imidazolidin-2-one scaffold is a well-established feature in medicinal chemistry, forming the core of several FDA-approved drugs. mdpi.com The future design and synthesis of novel analogues of this compound are centered on expanding the chemical diversity of this core structure to improve its therapeutic properties. A primary strategy involves the chemical modification of the imidazolidin-2-one ring to enhance bioactivity and selectivity.

One successful approach has been the acid-catalyzed reaction of N-(2,2-dialkoxyethyl) ureas with various aromatic and heterocyclic C-nucleophiles to produce 4-(het)arylimidazoldin-2-ones. mdpi.com This method benefits from high regioselectivity and the use of readily available starting materials. mdpi.com For instance, the precursor 1-(3-Chlorophenyl)-3-(2,2-dimethoxyethyl)urea can be synthesized and subsequently cyclized in the presence of a suitable nucleophile to generate novel analogues. mdpi.com Through this pathway, researchers have successfully synthesized compounds such as 1-(3-Chlorophenyl)-4-(6-hydroxybenzo[d] mdpi.comvivotecnia.comdioxol-5-yl)imidazolidin-2-one and its N-methylated counterpart. mdpi.com

Future synthetic efforts could explore:

Introduction of diverse substituents: Attaching various functional groups to the phenyl ring or the imidazolidinone core to modulate lipophilicity, electronic properties, and steric hindrance.

Stereoselective synthesis: Developing methods to produce chiral analogues, as stereoisomers can exhibit significantly different pharmacokinetic and pharmacodynamic profiles. nih.gov

Alternative cyclization strategies: Investigating other synthetic routes, such as base-catalyzed intramolecular hydroamidation of propargylic ureas, to access a wider range of structural variations. acs.org

Some of the synthesized analogues have been tested for their cytotoxic effects against various cancer cell lines, providing a basis for structure-activity relationship (SAR) studies that can guide the design of next-generation compounds with enhanced potency. mdpi.com

| Compound Name | Precursor | Synthesis Method | Potential Application |

|---|---|---|---|

| 1-(3-Chlorophenyl)-4-(6-hydroxybenzo[d] mdpi.comvivotecnia.comdioxol-5-yl)imidazolidin-2-one | 1-(3-Chlorophenyl)-3-(2,2-dimethoxyethyl)urea | Acid-catalyzed intramolecular cyclization/electrophilic substitution | Anticancer Activity |

| 1-(3-Chlorophenyl)-4-(6-hydroxybenzo[d] mdpi.comvivotecnia.comdioxol-5-yl)-3-methylimidazolidin-2-one | 3-(3-Chlorophenyl)-1-(2,2-dimethoxyethyl)-1-methylurea | Acid-catalyzed intramolecular cyclization/electrophilic substitution | Anticancer Activity |

Combination Therapies Involving this compound

As the therapeutic potential of this compound analogues is explored, particularly in oncology, the investigation of combination therapies represents a logical and promising future direction. The goal of combination therapy is to achieve synergistic effects, overcome drug resistance, and reduce toxicity by using multiple agents with different mechanisms of action. nih.gov

While no studies have specifically reported on combination therapies involving this compound, the rationale for such investigations is strong. For example, in the treatment of chronic myeloid leukemia (CML), combining targeted drugs has been shown to increase the probability of treatment success, particularly in preventing the emergence of drug-resistant mutations. nih.gov